molecular formula C15H19F3N2O4 B11476870 Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate

Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B11476870
M. Wt: 348.32 g/mol
InChI Key: MJDDITPDWJAJTB-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is a synthetic organic compound that belongs to the class of trifluoromethylated amino acid derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Benzylamine, ethyl chloroformate, and trifluoroacetic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction may produce trifluoromethylated amines.

Scientific Research Applications

Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate
  • Ethyl 2-(phenylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate

Uniqueness

Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is unique due to the presence of the benzylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C15H19F3N2O4

Molecular Weight

348.32 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H19F3N2O4/c1-3-23-12(21)14(15(16,17)18,20-13(22)24-4-2)19-10-11-8-6-5-7-9-11/h5-9,19H,3-4,10H2,1-2H3,(H,20,22)

InChI Key

MJDDITPDWJAJTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

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